1,3-Dihydroxy-2-methoxyanthracene-9,10-dione
Overview
Description
1,3-Dihydroxy-2-methoxyanthracene-9,10-dione is a natural product found in Prismatomeris tetrandra and Coprosma acerosa . It is a type of anthraquinone, which is a large group of polyketides containing compounds that feature a common 9,10-dioxoanthracene core .
Molecular Structure Analysis
The molecular formula of 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione is C15H10O5 . Its average mass is 270.237 Da and its monoisotopic mass is 270.052826 Da .Scientific Research Applications
Antitumor Activities : A study by Krapcho et al. (1986) explored the synthesis and evaluation of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones, including derivatives of 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione, for their antitumor activities. These compounds showed high in vitro activity but varied results in vivo, suggesting potential for further investigation in cancer treatment (Krapcho et al., 1986).
Redox Mechanism and Kinetic Parameters : Ahmad et al. (2014) investigated the redox behavior of a novel anthraquinone derivative at different pH levels, providing insights into the redox mechanism and various kinetic and thermodynamic parameters. This study contributes to understanding the biochemical action of anthraquinones (Ahmad et al., 2014).
Synthesis Methods : Research by Krapcho et al. (1990) described synthetic pathways to 1,4-difluoro-5,8-dihydroxy-anthracene-9,10-dione, a compound related to 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione. This study provides valuable methods for preparing similar anthracene derivatives (Krapcho et al., 1990).
Bioactivities of Substituted Derivatives : Hua et al. (2002) synthesized and evaluated the anticancer and antimalarial activities of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones, showing the potential of these compounds in treating various diseases (Hua et al., 2002).
Cytotoxic Aminoanthraquinone Derivatives : Nor et al. (2013) investigated the synthesis of aminoanthraquinones, including derivatives of 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione, and their cytotoxic activity against various cancer cell lines (Nor et al., 2013).
Functionalization for Synthesis of Complex Molecules : Akar et al. (2011) described efficient and selective syntheses of brominated 1,4-anthraquinones, a key step in the functionalization of anthracene derivatives like 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione (Akar et al., 2011).
properties
IUPAC Name |
1,3-dihydroxy-2-methoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-20-15-10(16)6-9-11(14(15)19)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,16,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNIAAKMKICMPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146080 | |
Record name | Anthraquinone, 1,3-dihydroxy-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-2-methoxyanthracene-9,10-dione | |
CAS RN |
10383-63-8 | |
Record name | Anthraquinone, 1,3-dihydroxy-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010383638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthraquinone, 1,3-dihydroxy-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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